Manganese(II) oxalate crystal structure and polymorphism
Manganese(II) oxalate crystal structure and polymorphism
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Manganese(II) Oxalate (B1200264)
Abstract
Manganese(II) oxalate (MnC₂O₄) is an inorganic coordination compound of significant interest, primarily serving as a key precursor in the synthesis of various manganese oxides (MnO, Mn₂O₃, Mn₃O₄). These oxides are critical materials in fields such as catalysis, energy storage, and electronics. The properties of the final manganese oxide products are intrinsically linked to the characteristics of the oxalate precursor, including its crystal structure, purity, and morphology. Manganese(II) oxalate exists in several polymorphic and hydrated forms, most notably as a dihydrate (MnC₂O₄·2H₂O) and a trihydrate (MnC₂O₄·3H₂O). Understanding the distinct crystal structures and the conditions that govern their formation is crucial for the controlled synthesis of advanced materials. This guide provides a comprehensive overview of the known polymorphs of manganese(II) oxalate, detailing their crystallographic structures, methods of synthesis, and the experimental techniques used for their characterization.
Introduction
Manganese(II) oxalate is a pale pink crystalline solid that is sparingly soluble in water.[1][2] Its primary industrial and scientific importance lies in its role as a precursor material.[3] Through controlled thermal decomposition, manganese(II) oxalate can be converted into various manganese oxides with high purity and controlled nanostructures, which are sought after for applications in lithium-ion batteries, supercapacitors, and catalysis.[1][4][5]
The phenomenon of polymorphism, where a compound can exist in more than one crystal structure, is critical in materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, thermal stability, and reactivity. In the case of manganese(II) oxalate, controlling the synthesis to yield a specific polymorph is essential for tailoring the properties of the subsequent manganese oxide materials. This document details the structural properties of the primary hydrated polymorphs of manganese(II) oxalate and outlines the experimental protocols for their synthesis and analysis.
Known Polymorphs and Crystal Structures
Manganese(II) oxalate is known to crystallize in several hydrated forms, with the dihydrate and trihydrate being the most studied. The dihydrate itself exhibits polymorphism, with at least two distinct crystal structures reported, commonly designated as α- and γ-forms.[6][7]
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α-Manganese(II) oxalate dihydrate (α-MnC₂O₄·2H₂O): This polymorph crystallizes in the monoclinic system with the space group C2/c.[6][8] The structure consists of one-dimensional chains where manganese centers are bridged by oxalate ligands.[9] Each Mn(II) ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from two bidentate oxalate anions in the equatorial plane and two water molecules in the axial positions.[7][9]
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γ-Manganese(II) oxalate dihydrate (γ-MnC₂O₄·2H₂O): The γ-polymorph belongs to the orthorhombic crystal system with the space group P2₁2₁2₁.[2][6] Similar to the α-form, it features chains of oxalate-bridged manganese centers.[6] However, the arrangement and bonding within the chains differ, leading to a distinct crystal packing.[7]
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Manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O): This hydrate (B1144303) also crystallizes in the orthorhombic system.[10] Its crystal lattice differs from the dihydrate forms, which influences its thermal decomposition behavior. The trihydrate is often considered a less-stable intermediate that can transform into the dihydrate form under certain conditions.[11]
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Anhydrous Manganese(II) oxalate (MnC₂O₄): This form is produced by the careful dehydration of the hydrated crystals.[3] It is a key intermediate in the thermal decomposition process to manganese oxides.
Data Presentation
The crystallographic data for the well-characterized polymorphs of manganese(II) oxalate are summarized in the table below for easy comparison.
| Table 1: Crystallographic Data for Manganese(II) Oxalate Polymorphs | ||||||||
| Polymorph | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference(s) |
| α-Dihydrate | MnC₂O₄·2H₂O | Monoclinic | C2/c | 11.9896 | 5.6395 | 9.978 | 128.329 | [8] |
| γ-Dihydrate | MnC₂O₄·2H₂O | Orthorhombic | P2₁2₁2₁ | 6.262 | 13.585 | 6.091 | 90 | [2][6] |
| Trihydrate | MnC₂O₄·3H₂O | Orthorhombic | Pcca | N/A | N/A | N/A | 90 | [6] |
Note: Detailed lattice parameters for the trihydrate are not consistently available in the cited literature, though it is identified with JCPDS card No. 32-0648.
Experimental Protocols
The synthesis and characterization of manganese(II) oxalate polymorphs involve standard inorganic chemistry laboratory techniques.
Synthesis Methodologies
The most common method for synthesizing manganese(II) oxalate hydrates is through a precipitation reaction in an aqueous solution. The specific polymorph obtained can be controlled by adjusting reaction conditions such as reactant concentrations, temperature, pH, and the solvent system.[4]
Protocol 1: Aqueous Precipitation of MnC₂O₄·2H₂O
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Reagent Preparation:
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Solution A: Prepare an aqueous solution of a soluble manganese(II) salt, such as 0.1 M manganese(II) sulfate (B86663) (MnSO₄) or manganese(II) chloride (MnCl₂).
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Solution B: Prepare an aqueous solution of an oxalate source, such as 0.1 M oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄).
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Precipitation:
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Aging and Isolation:
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Continue stirring the mixture for a designated period (e.g., 1-2 hours) to allow the crystals to age.
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Isolate the precipitate by filtration (e.g., using a Büchner funnel).
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Washing and Drying:
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Wash the collected precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to aid in drying.[12]
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Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or in a desiccator to obtain the crystalline dihydrate powder.[12]
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Protocol 2: Hydrothermal Synthesis
Hydrothermal methods can also be employed to synthesize crystalline manganese(II) oxalate, often resulting in well-defined crystal morphologies.[2][6]
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Reagent Mixture:
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Combine a manganese(II) salt (e.g., manganese acetate, Mn(OAc)₂·4H₂O), oxalic acid (H₂C₂O₄·2H₂O), and distilled water in a Teflon-lined autoclave.[13]
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Heating:
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Seal the autoclave and heat it to a specified temperature (e.g., 150 °C) for an extended period (e.g., 3 days).[13]
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Cooling and Isolation:
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Allow the autoclave to cool slowly to room temperature.
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Collect the resulting crystals by filtration, wash with deionized water, and dry in air.[13]
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Characterization Techniques
A suite of analytical techniques is used to confirm the identity, purity, and crystal structure of the synthesized manganese(II) oxalate.
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Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase and determining the polymorph. The experimental diffraction pattern is compared to standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards).[14]
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Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the material.[1] TGA measures mass loss as a function of temperature, clearly showing the dehydration steps (loss of water molecules) followed by the decomposition of the anhydrous oxalate into manganese oxide.[3] Dehydration typically occurs around 150-200 °C, while the decomposition of the anhydrous salt to MnO begins at higher temperatures.[1][3]
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Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy are used to probe the molecular vibrations within the crystal. These techniques can confirm the presence of the oxalate ligand and water molecules of crystallization through their characteristic vibrational bands (e.g., C=O and C-O stretches for oxalate, O-H stretches for water).[1][15]
Visualization of Workflows and Pathways
Graphviz diagrams are provided below to illustrate the key processes involved in the study of manganese(II) oxalate.
Caption: Experimental workflow for the synthesis and characterization of manganese(II) oxalate.
Caption: Thermal decomposition pathway of hydrated manganese(II) oxalate.
Caption: Logical relationships between manganese(II) oxalate polymorphs based on synthesis conditions.
Conclusion
Manganese(II) oxalate is a fundamentally important precursor in materials chemistry, with its polymorphism playing a decisive role in the properties of its derivative manganese oxides. The existence of multiple hydrated forms, including the monoclinic α-dihydrate, the orthorhombic γ-dihydrate, and the orthorhombic trihydrate, necessitates careful control over synthesis conditions. By employing well-defined experimental protocols and thorough characterization using techniques such as PXRD, thermal analysis, and vibrational spectroscopy, researchers can selectively synthesize the desired polymorph. This control is paramount for professionals in materials science and drug development who rely on the precise properties of precursor materials to achieve targeted outcomes in their final products.
References
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- 5. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - Report on making manganese oxalate and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]
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